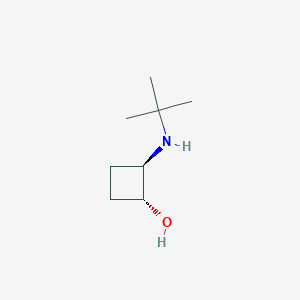

反式-2-(叔丁基氨基)环丁醇

描述

“Trans-2-(Tert-butylamino)cyclobutan-1-ol” is a chemical compound that is available for purchase from various suppliers for pharmaceutical testing . It is typically sold in solid form .

Molecular Structure Analysis

The molecular weight of “trans-2-(Tert-butylamino)cyclobutan-1-ol” is 171.28 . The specific molecular structure is not provided in the search results. For a detailed molecular structure, it’s recommended to refer to a reliable chemical database or scientific literature.Physical And Chemical Properties Analysis

“Trans-2-(Tert-butylamino)cyclobutan-1-ol” is typically sold in solid form . The IUPAC name is "(1S,2S)-2-(tert-butylamino)cyclohexan-1-ol" . For more detailed physical and chemical properties, it’s recommended to refer to a reliable chemical database or scientific literature.科学研究应用

有机合成和化学反应

- 环丙烷和环丁烷衍生物的合成: 研究表明各种环丙烷和环丁烷衍生物的合成,重点介绍了实现特定立体异构体的方法,并通过法沃尔斯基衍生的中间体探索了它们的化学反应和向氮杂环丁烷和恶嗪衍生物的潜在重排 (Aelterman 等人,1999 年)。

分子结构和构象分析

- 环丁烷衍生物的构象偏好: 对环丁烷衍生二胺的研究表明这些化合物是有前途的药物发现构建模块,研究详细介绍了它们的合成和分子结构分析,以了解其构象偏好 (Radchenko 等人,2010 年)。

生物活性和药物开发

- 聚胺类似物的开发: 对构象受限的 1N,12N-双乙基精胺类似物的合成研究探索了它们对人类肿瘤细胞系的生长抑制效应,证明了构象流动性对生物活性的重要性 (Reddy 等人,1998 年)。

用于合成复杂分子的光催化反应

- 光催化 [2 + 2] 环加成反应: 研究重点关注光催化方法的开发,用于 [2 + 2] 环加成反应,为构建具有潜在药物发现应用的环丁烷稠合支架提供了一种多功能策略 (Oderinde 等人,2020 年)。

基因传递应用

- 基因传递载体的开发: 涉及阳离子树状大分子、葫芦脲和 DNA 的三元复合物的研究已被评估其作为基因传递载体的潜力,展示了一种用于开发高效基因转染方法的非共价策略 (Lim 等人,2002 年)。

作用机制

Target of Action

Compounds with similar structures, such as terbutaline, are known to act on beta-2 adrenergic receptors . These receptors are located in bronchial, vascular, and uterine smooth muscle and play a crucial role in the regulation of smooth muscle tone .

Mode of Action

For instance, terbutaline, a compound with a similar tert-butylamino group, acts by stimulating the production of cyclic adenosine-3′,5′-monophosphate (cAMP) by activating the enzyme adenyl cyclase . This leads to a decrease in intracellular calcium, which in turn inhibits the contractility of smooth muscle cells .

Biochemical Pathways

For instance, the tert-butyl group, a component of the compound, is known to elicit a unique reactivity pattern and has implications in biosynthetic and biodegradation pathways .

Pharmacokinetics

Terbutaline exhibits a linear relationship between plasma concentration and the administered dose . It also demonstrates multi-exponential behavior for disposition and renal clearance . The systemic availability of terbutaline is higher when administered via inhalation compared to the oral route .

Result of Action

Compounds with similar structures, such as terbutaline, are known to cause relaxation of smooth muscle in the walls of bronchioles, allowing air to flow more easily into the lungs .

Action Environment

It is known that various factors, including ph, temperature, and the presence of other compounds, can influence the action of similar compounds .

属性

IUPAC Name |

(1R,2R)-2-(tert-butylamino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2,3)9-6-4-5-7(6)10/h6-7,9-10H,4-5H2,1-3H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQAUUNMMOYCSX-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1CCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)N[C@@H]1CC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(Tert-butylamino)cyclobutan-1-ol | |

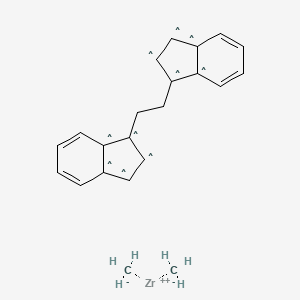

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

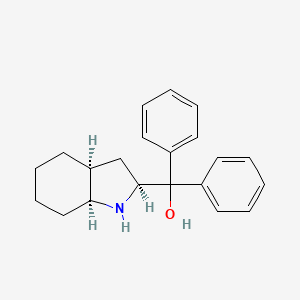

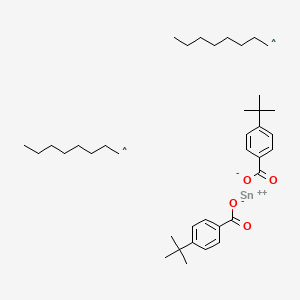

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid](/img/structure/B1493591.png)

![(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis(diphenylmethanol)](/img/structure/B1493593.png)

![(4Ar,6aR,7R,10aS,11R,11aR,11bR)-6a,7,11-trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1493594.png)

![1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493600.png)